molecular formula C25H23ClN2O3S B2798009 N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide CAS No. 878063-36-6

N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide

Cat. No.: B2798009
CAS No.: 878063-36-6
M. Wt: 466.98
InChI Key: BCBONPZZPLWYBH-UHFFFAOYSA-N
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Description

N-[(2-Chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic indole derivative characterized by:

  • Indole core: Substituted at position 1 with a 2-(2-chlorophenyl)methyl-acetamide group.
  • Position 3 modification: A methanesulfonyl group linked to a 4-methylphenyl moiety.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-18-10-12-19(13-11-18)17-32(30,31)24-15-28(23-9-5-3-7-21(23)24)16-25(29)27-14-20-6-2-4-8-22(20)26/h2-13,15H,14,16-17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBONPZZPLWYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The sulfonyl group is then introduced via sulfonylation, using reagents such as sulfonyl chlorides in the presence of a base like pyridine. The final step involves the coupling of the chlorobenzyl group to the indole-sulfonyl intermediate through a nucleophilic substitution reaction, using reagents like sodium hydride (NaH) and 2-chlorobenzyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaH, 2-chlorobenzyl chloride, pyridine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Sulfides

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Indole Cores

The target compound’s indole core and substituent positions are critical for its activity. Key analogs include:

Compound Name / ID Core Structure Position 1 Substituent Position 3 Substituent Key Properties/Activities References
Target Compound Indole 2-(2-Chlorophenyl)methyl-acetamide (4-Methylphenyl)methanesulfonyl N/A (hypothesized COX-2 inhibition)
(E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide (3a) Indole 2-(2-Chlorophenyl)acetamide Hydroxyimino (CH=N-OH) Antioxidant activity (FRAP/DPPH assays)
N-((1-(Phenylsulfonyl)-1H-indol-3-yl)methyl)acetamide Indole Acetamide Phenylsulfonyl Studied via FTIR/NMR; stable conformation
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-fluorophenyl)sulfonyl)acetamide (31) Indole 2-(4-Chlorobenzoyl)acetamide 4-Fluorophenylsulfonyl COX-2 inhibition; metabolic instability in microsomes
N,N-Diethyl-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide Indole N,N-Diethylacetamide (4-Methylphenyl)methanesulfonyl Improved solubility vs. target compound

Key Observations :

  • Electron-withdrawing groups (e.g., sulfonyl) at position 3 enhance stability and binding affinity, as seen in COX-2 inhibitors .
  • Hydroxyimino groups (3a) introduce antioxidant properties but reduce metabolic stability compared to sulfonyl analogs .
  • The 4-methylphenyl moiety in the target compound may mitigate oxidative metabolism compared to fluorophenyl or phenylsulfonyl groups .

Substituent Effects on Acetamide

The acetamide side chain at position 1 influences pharmacokinetics and target engagement:

Substituent on Acetamide Example Compound Impact on Properties References
2-(2-Chlorophenyl)methyl (target) Target Compound Enhanced lipophilicity; potential blood-brain barrier penetration
Phenethyl Indomethacin analog (1) High COX-2 selectivity but rapid metabolism
N,N-Diethyl CAS 878057-74-0 Increased solubility; reduced protein binding
4-Methoxyphenyl 2-[1-[(2-Chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide Improved metabolic stability due to methoxy group

Key Observations :

  • Bulky aromatic groups (e.g., 2-chlorophenylmethyl) enhance target affinity but may increase metabolic liabilities .
  • Polar substituents (e.g., methoxy) improve metabolic stability without compromising activity .

Spectroscopic and Computational Comparisons

Computational studies on analog 3a revealed close alignment between experimental (XRD) and calculated (B3LYP) geometries, with bond lengths (e.g., C(9)-N(1) = 1.376 Å) and angles matching within 1% . Similar methods predict the target compound’s conformation, where the sulfonyl group likely induces planarity in the indole ring, enhancing π-π stacking interactions.

Biological Activity

N-[(2-chlorophenyl)methyl]-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a synthetic compound belonging to the class of sulfonamide derivatives, characterized by its unique structural features including an indole core and a methanesulfonyl group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C25H23ClN2O3SC_{25}H_{23}ClN_2O_3S, and it features several key functional groups that contribute to its biological activity:

Structural Feature Description
Indole Ring A bicyclic structure that can modulate enzyme activity and receptor interactions.
Methanesulfonyl Group An electrophilic group that can form covalent bonds with nucleophilic sites on proteins, influencing cellular pathways.
Chlorophenyl Group Enhances lipophilicity and may affect the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The indole moiety is known for its role in modulating biological pathways, while the methanesulfonyl group facilitates covalent bonding, potentially leading to altered protein function and cellular responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest that the compound may have significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown promising results with IC50 values indicating effective growth inhibition.
  • Enzyme Modulation : The compound may act as an inhibitor or modulator of specific enzymes involved in critical metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity.
  • Receptor Interaction : It may also interact with various receptors, influencing signaling pathways that are crucial for cellular function and homeostasis.

Case Studies

Several studies have investigated the biological effects of similar compounds with structural similarities to this compound:

  • Study on Antitumor Activity : A related indole derivative demonstrated significant cytotoxicity against A375 melanoma cells with an IC50 value of 4.2 μM, indicating a potential for therapeutic application in oncology .
  • SAR Studies : Structure-activity relationship (SAR) analyses have identified key substituents on the phenyl rings that enhance biological activity, suggesting that modifications to the existing structure could lead to improved efficacy .

Research Findings

The following table summarizes key findings related to the biological activity of compounds similar to this compound:

Compound Biological Activity IC50 (µM) Target/Mechanism
Compound AAntitumor4.2Inhibits cell proliferation in melanoma cells
Compound BEnzyme inhibition0.98CDK2 inhibitor
Compound CReceptor modulation1.88Bcl-2 interaction

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